
3-Bromo-4-(pentafluorophenyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(pentafluorophenyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and pentafluorophenyl groups in this compound makes it particularly interesting for various chemical applications due to its unique electronic and steric properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(pentafluorophenyl)thiophene typically involves the bromination of 4-(pentafluorophenyl)thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-(pentafluorophenyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using a palladium catalyst and a boronic acid.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions, leading to various functionalized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous ether or THF.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base such as K2CO3.
Oxidation and Reduction Reactions: Oxidizing agents like mCPBA or reducing agents like LiAlH4.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a substituted thiophene with an aryl or alkyl group replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(pentafluorophenyl)thiophene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Material Science: It is utilized in the fabrication of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(pentafluorophenyl)thiophene depends on its specific application. In organic electronics, its unique electronic properties, such as high electron affinity and stability, make it an excellent candidate for use in semiconducting materials. The presence of the bromine and pentafluorophenyl groups enhances its ability to participate in various chemical reactions, facilitating the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-(trifluoromethyl)thiophene
- 3-Bromo-4-(pentafluorobenzyl)thiophene
- 3-Bromo-4-(pentafluorophenyl)furan
Uniqueness
3-Bromo-4-(pentafluorophenyl)thiophene is unique due to the presence of both bromine and pentafluorophenyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring high stability and reactivity, such as in the synthesis of advanced materials and biologically active compounds .
Eigenschaften
CAS-Nummer |
204191-82-2 |
|---|---|
Molekularformel |
C10H2BrF5S |
Molekulargewicht |
329.09 g/mol |
IUPAC-Name |
3-bromo-4-(2,3,4,5,6-pentafluorophenyl)thiophene |
InChI |
InChI=1S/C10H2BrF5S/c11-4-2-17-1-3(4)5-6(12)8(14)10(16)9(15)7(5)13/h1-2H |
InChI-Schlüssel |
FZDVAZLSUCFBQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CS1)Br)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
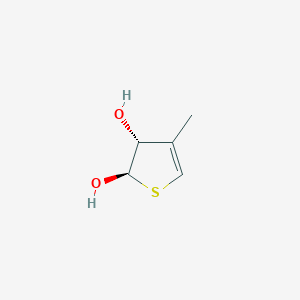
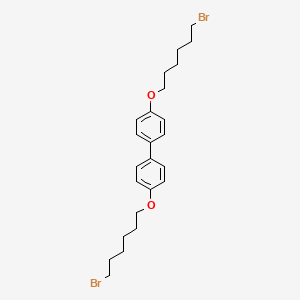
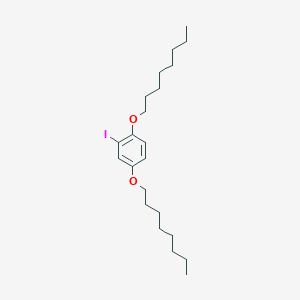
![4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate](/img/structure/B15164287.png)
![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)
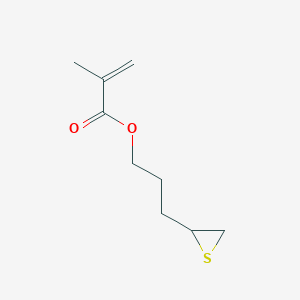
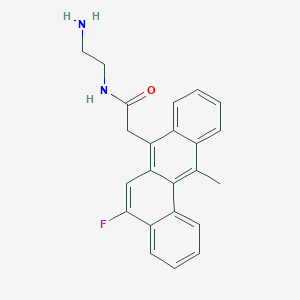
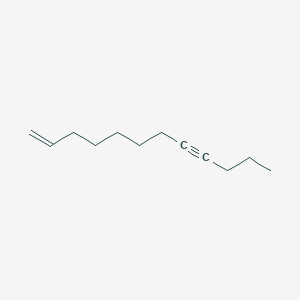
![Bis[bis(2-chloroethyl)amino]phosphinic Acid](/img/structure/B15164329.png)
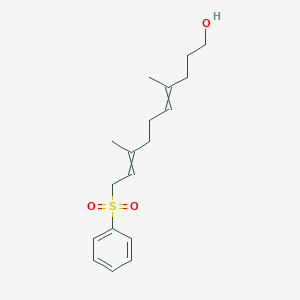

![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)
![2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol](/img/structure/B15164351.png)
